molecular formula C11H16ClF2N3 B2813873 1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride CAS No. 2260937-12-8

1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride

Cat. No. B2813873
CAS RN: 2260937-12-8
M. Wt: 263.72
InChI Key: VMRPGPFEKNNVNI-UHFFFAOYSA-N
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Description

“1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2260937-12-8 . It has a molecular weight of 263.72 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(4-(difluoromethyl)-6-methylpyrimidin-2-yl)cyclopentan-1-amine hydrochloride . The InChI code is 1S/C11H15F2N3.ClH/c1-7-6-8(9(12)13)16-10(15-7)11(14)4-2-3-5-11;/h6,9H,2-5,14H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.72 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research into compounds with similar structural motifs, such as pyrimidinyl and cyclopentane derivatives, emphasizes the importance of understanding their crystal and molecular structures. For example, studies on benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers have revealed significant insights into their conformational differences and hydrogen-bonding interactions, which are crucial for the development of materials with specific physical properties (Odell et al., 2007). Such analyses are fundamental in the design and synthesis of new compounds with desired chemical and physical characteristics.

Synthesis of Bioactive Compounds

The synthesis of amino amides and esters based on cyclopentane derivatives highlights the ongoing research into compounds that exhibit biological activities, such as anticonvulsant properties (Arustamyan et al., 2019). These studies underscore the potential of pyrimidinyl and cyclopentane derivatives in the development of new pharmaceuticals, indicating a research pathway for the compound .

Non-Covalent Interactions and Quantum Chemical Calculations

Investigations into non-covalent interactions within similar compounds, including hydrogen bonds, van der Waals interactions, and others, are crucial for understanding the stability and reactivity of potential drug molecules (Zhang et al., 2018). Quantum chemical calculations further aid in predicting the behavior of new compounds, providing insights into their electronic structures and potential interactions with biological targets.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The field of difluoromethylation has seen significant advances and has streamlined access to molecules of pharmaceutical relevance . This has generated interest for process chemistry . Future research may focus on the precise site-selective installation of CF2H onto large biomolecules such as proteins .

properties

IUPAC Name

1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N3.ClH/c1-7-6-8(9(12)13)16-10(15-7)11(14)4-2-3-5-11;/h6,9H,2-5,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRPGPFEKNNVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2(CCCC2)N)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride

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